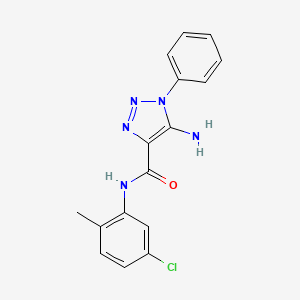

5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is the 1H-1,2,3-triazole ring, with substituents assigned numerical positions based on priority rules. The amino group (-NH₂) occupies position 5, while the phenyl group (C₆H₅) is attached to nitrogen at position 1. The carboxamide moiety (-CONH-) at position 4 is further substituted by a 5-chloro-2-methylphenyl group.

The full IUPAC name is derived as follows:

- Root : 1H-1,2,3-triazole (five-membered ring with three nitrogen atoms).

- Substituents :

- Position 1: Phenyl group.

- Position 4: Carboxamide (-CONH-) linked to 5-chloro-2-methylphenyl.

- Position 5: Amino group (-NH₂).

This nomenclature aligns with entries in PubChem and crystallographic databases.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of the compound is defined by its planar 1,2,3-triazole core, which adopts a near-perfect trigonal arrangement around each nitrogen atom. Key structural features include:

- Bond lengths :

- Bond angles :

The 5-chloro-2-methylphenyl group adopts a para-chloro and ortho-methyl substitution pattern, introducing steric bulk that restricts free rotation about the C–N bond connecting it to the carboxamide. No chiral centers are present, eliminating concerns about stereoisomerism. However, the planar triazole ring and substituent orientations create a rigid, non-symmetrical molecular framework critical for intermolecular interactions.

X-ray Crystallographic Analysis of Triazole-Carboxamide Core

Single-crystal X-ray diffraction studies reveal the following crystallographic parameters for the compound:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.796(5) Å |

| b = 5.049(5) Å | |

| c = 21.290(10) Å | |

| β angle | 91.43(20)° |

| Z (unit cell) | 4 |

| R-factor | 0.053 |

The triazole ring exhibits slight puckering (deviation ≤ 0.02 Å from planarity), while the carboxamide group lies coplanar with the ring, stabilized by conjugation. The phenyl and 5-chloro-2-methylphenyl substituents project orthogonally from the triazole plane, minimizing steric clashes.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing is stabilized by an extensive hydrogen bonding network:

- Primary interactions :

- N5–H···O=C (carboxamide): 2.89 Å, forming infinite chains along the b-axis.

- N5–H···N3 (triazole): 3.12 Å, creating dimers between adjacent molecules.

- Secondary interactions :

- C–H···Cl (chlorophenyl): 3.34 Å, contributing to layer stacking.

These interactions result in a herringbone packing motif, with π-π stacking distances of 3.45 Å between phenyl groups. The hydrogen bonding pattern correlates with observed IR spectral features, including N–H stretching at 3320 cm⁻¹ and carbonyl absorption at 1675 cm⁻¹.

Properties

IUPAC Name |

5-amino-N-(5-chloro-2-methylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(18)22(21-20-14)12-5-3-2-4-6-12/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXAFDFEXWXWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole structure.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.

Attachment of the Chloro-Substituted Methylphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chloro-substituted methylphenyl group to the triazole ring.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the chloro-substituted methylphenyl group, potentially converting the chloro group to a methyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of methyl-substituted derivatives.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide serves as a crucial building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound for developing new materials and chemicals.

Biology

The biological applications of this compound are particularly noteworthy:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in understanding metabolic pathways and developing therapeutic agents.

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related triazole compounds have shown cytotoxic effects against various cancer cell lines with IC50 values below 100 μM . These findings suggest that this compound could be further explored as a potential anticancer agent.

Industrial Applications

In industrial settings, this compound may be utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its synthesis can be scaled up in batch reactors for large-scale production while maintaining purity through methods such as recrystallization or chromatography.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in biological applications:

- Antifungal Studies : Research has demonstrated that compounds with similar triazole structures exhibit antifungal activity against Candida species. The synthesized derivatives showed greater efficacy than standard treatments like fluconazole .

- Anticancer Research : In vitro studies have revealed that certain derivatives of triazoles can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell cycle arrest . These findings underscore the potential of 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-triazole-4-carboxamide as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-amino-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide

- 5-amino-N-(5-chloro-2-methylphenyl)-2,3-dimethylbenzene-1-sulfonamide

- 5-amino-N-(5-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1112433-70-1) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, anti-inflammatory activity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 327.77 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

-

In vitro Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines including:

- NCI-H23 (non-small cell lung cancer)

- HCT-15 (colon cancer)

- DU-145 (prostate cancer)

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| NCI-H23 | < 10 | Tubulin polymerization inhibition |

| HCT-15 | < 12 | Cell cycle arrest in G2/M phase |

| DU-145 | < 15 | Induction of apoptosis |

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties , particularly in inhibiting the release of pro-inflammatory cytokines. In one study, it was shown to reduce TNF-alpha release in LPS-stimulated whole blood with an IC50 value of approximately 0.283 mM . This suggests its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Cytokine Modulation : It modulates the immune response by inhibiting the production of inflammatory cytokines such as TNF-alpha.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- A study involving in vivo models demonstrated significant tumor reduction in xenograft models treated with the compound compared to controls.

Table: Summary of Case Studies

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yields?

Methodological Answer: Synthesis of triazole-carboxamide derivatives typically involves multi-step protocols, such as:

Cyclocondensation : Reacting substituted anilines with isocyanides to form carboximidoyl chlorides (e.g., as in for analogous triazoles).

Azide Addition : Sodium azide reacts with intermediates to form the triazole core.

Functionalization : Subsequent coupling with aryl/alkyl amines to introduce substituents.

Q. Critical Parameters :

Q. How can researchers address solubility challenges during in vitro testing?

Methodological Answer: Low aqueous solubility (common in triazole-carboxamides, as noted in ) can be mitigated by:

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity).

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the carboxamide moiety without altering core bioactivity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Discrepancies may arise from:

- Metabolic Instability : Conduct hepatic microsome assays to identify metabolic hotspots.

- Poor Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions.

Validation : Compare results across multiple cell lines (e.g., renal RXF 393 vs. CNS SNB-75 cells, as in ) and validate in orthotopic animal models .

Q. How can SHELXL refine crystallographic data for this compound when anisotropic displacement parameters are problematic?

Methodological Answer: For challenging crystallographic refinement:

Constraints : Apply RIGU or SIMU commands in SHELXL to stabilize anisotropic displacement parameters (ADPs) for disordered atoms.

Twinning : Use TWIN and BASF commands if twinning is detected (common in triazole derivatives).

Validation : Cross-check with R1 and wR2 residuals; values <5% indicate reliable refinement.

Complementary Software : Validate results using WinGX/ORTEP for graphical analysis () .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiproliferative activity?

Methodological Answer: Key SAR strategies include:

- Substituent Modulation : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding (as in for renal cancer activity).

- Scaffold Hybridization : Fuse the triazole core with pyrimidine or thiophene rings ().

- Docking Studies : Use AutoDock Vina to predict interactions with kinases (e.g., B-Raf or carbonic anhydrase IX) and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.